Citronellyl Acetate

Description

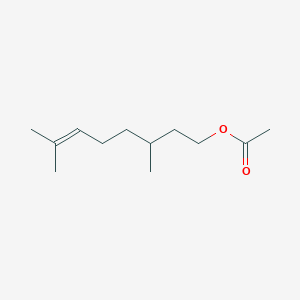

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethyloct-6-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOZKFWLRHCDGJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5051739 | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless liquid/fruity odour | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

229.00 °C. @ 760.00 mm Hg | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in alcohol, most fixed oils; insoluble in glycerol, propylene glycol, water, 1 ml in 9 ml 70% alcohol (in ethanol) | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883-0.893 | |

| Record name | Citronellyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/286/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

150-84-5 | |

| Record name | Citronellyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, citronellyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citronellyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4893 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Citronellyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5051739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citronellyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CITRONELLYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ420RT3OY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Citronellyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034160 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Production Routes for Citronellyl Acetate

Traditional Esterification Pathways for Citronellyl Acetate (B1210297) Synthesis

Historically, citronellyl acetate has been synthesized through the direct esterification of citronellol (B86348) with acetic acid or via transesterification. chapmanhall.com The direct esterification process, while straightforward, often necessitates the use of strong acid catalysts and can be hampered by the formation of water as a byproduct, which can shift the reaction equilibrium and lead to lower yields. researchgate.net Furthermore, the use of acetic acid can have an inhibitory effect on some catalysts, particularly enzymes. chapmanhall.combioline.org.br

Chemical synthesis methods often employ acetic acid anhydride (B1165640) or direct esterification with acetic acid. scitepress.org These traditional routes, while effective for large-scale industrial production, can generate acidic waste, posing environmental concerns. scielo.br High temperatures and pressures associated with these methods can also lead to side reactions, potentially compromising the desired fragrance profile of the final product. scielo.br An alternative traditional approach involves the alcoholysis of butyl acetate with citronellol. chapmanhall.com

| Traditional Synthesis Method | Reactants | Catalyst/Conditions | Key Observations |

| Direct Esterification | Citronellol, Acetic Acid | Strong Acid Catalysts | Water byproduct can limit yield; potential for catalyst inhibition. chapmanhall.comresearchgate.net |

| Transesterification | Citronellol, Acetic Anhydride | Not specified | Common industrial method. scitepress.org |

| Alcoholysis | Citronellol, Butyl Acetate | Lipozyme | Found to be more efficient than direct esterification or transesterification with citronellyl butyrate. chapmanhall.com |

Enzyme-Catalyzed Biotransformation Routes to this compound

Enzyme-catalyzed synthesis has emerged as a compelling alternative to traditional chemical methods, offering high selectivity and milder reaction conditions. scielo.br Lipases are the most commonly employed enzymes for this purpose, capable of catalyzing esterification and transesterification reactions in non-aqueous media. icm.edu.pl

Various lipases from microbial and plant sources have been investigated for their efficacy in producing this compound. For instance, lipases from Pseudomonas fluorescens, Candida antarctica (Novozym 435), and even crude lipase (B570770) from black cumin seedlings have demonstrated high conversion rates. scielo.bricm.edu.plresearchgate.net The choice of acyl donor is also critical, with vinyl acetate often being a superior substrate compared to acetic acid, leading to higher yields and shorter reaction times. scielo.brscielo.br Transesterification reactions, in general, tend to be more effective than direct esterification in enzymatic systems. chapmanhall.com

A study utilizing Fermase, a biocatalyst, for the transesterification of citronellol and vinyl acetate in a solvent-free system achieved a remarkable 99.8% conversion in just 2 hours under optimized conditions. tandfonline.com Similarly, the use of Pseudomonas fluorescens lipase in an ionic liquid medium resulted in a yield of over 99.46% within 6 hours. scielo.br

| Enzyme Source | Reaction Type | Acyl Donor | Solvent/System | Yield/Conversion | Time |

| Black Cumin Seedling Lipase | Transesterification | Geranyl Acetate | n-hexane | 76.32% | 72 h icm.edu.pl |

| Fermase | Transesterification | Vinyl Acetate | Solvent-free | 99.8% | 2 h tandfonline.com |

| Pseudomonas fluorescens Lipase | Transesterification | Vinyl Acetate | Ionic Liquid [BMIM][NTF2] | >99.46% | 6 h scielo.br |

| Rhizopus sp Lipase | Transesterification | Ethyl Acetate | Solvent-free or n-hexane | 58% | 48 h bioline.org.br |

| Novozym 435 (Candida antarctica) | Direct Esterification | Acetic Acid | n-hexane | 98% | 14 h researchgate.net |

Green Chemistry Principles in this compound Production

The application of green chemistry principles aims to make the synthesis of this compound more environmentally benign and sustainable. Key strategies include the use of biocatalysts, solvent-free reaction conditions, and the use of greener solvents like ionic liquids. scielo.brscielo.br

Enzymatic catalysis is inherently a green process due to its high efficiency, specificity, and operation under mild conditions, which minimizes energy consumption and by-product formation. scielo.br Solvent-free systems, where one of the reactants such as vinyl acetate also acts as the solvent, eliminate the need for potentially hazardous organic solvents, reduce processing costs, and simplify product purification. tandfonline.comtandfonline.com

Ionic liquids have been explored as green reaction media due to their low volatility, high thermal stability, and ability to dissolve a wide range of substances. scielo.br The use of switchable ionic liquid/solid phases allows for an elegant separation of the product from the reaction medium and catalyst, facilitating catalyst recycling and reducing waste. rsc.orgrsc.org For example, a clean biocatalytic process using an immobilized Candida antarctica lipase B in an ionic liquid has been developed, achieving up to 100% product yield and allowing for the reuse of the enzyme/ionic liquid system for multiple cycles with practically unchanged activity. rsc.org

Optimization of Reaction Conditions for Enhanced this compound Yield and Purity

Maximizing the yield and purity of this compound requires careful optimization of several reaction parameters. These include temperature, substrate molar ratio, enzyme loading, and agitation speed.

For instance, in the lipase-catalyzed transesterification of citronellol with geranyl acetate, the optimal conditions were found to be a temperature of 41°C, a 0.25 M concentration of both substrates, and 0.25 g of black cumin seedling lipase, resulting in a 76.32% yield after 72 hours. icm.edu.pl In another study using Fermase in a solvent-free system, a 99.8% conversion was achieved at 60°C with a 1:10 molar ratio of citronellol to vinyl acetate, 3% (w/w) enzyme loading, and an agitation speed of 300 RPM. tandfonline.comtandfonline.com

The choice of acyl donor and its concentration can significantly impact the reaction. While vinyl acetate is often an excellent acyl donor, studies have shown that high concentrations of acetic acid can inhibit lipase activity. scielo.brresearchgate.netscielo.br Kinetic modeling, such as the Ping-Pong Bi-Bi model, is often employed to understand the reaction mechanism, including substrate inhibition, and to further optimize the process. scielo.brtandfonline.com

| Parameter | Optimized Value/Range | Enzyme/System | Reference |

| Temperature | 40-60 °C | Fermase, P. fluorescens lipase | scielo.brtandfonline.comtandfonline.com |

| Molar Ratio (Citronellol:Acyl Donor) | 1:3 to 1:10 (Vinyl Acetate) | P. fluorescens lipase, Fermase | scielo.brtandfonline.com |

| Enzyme Loading | 3% (w/w) to 10 mg/mL | Fermase, P. fluorescens lipase | scielo.brtandfonline.com |

| Agitation Speed | 200-300 RPM | P. fluorescens lipase, Fermase | scielo.brtandfonline.com |

Stereoselective Synthesis of this compound Isomers

Citronellol exists as two enantiomers, (R)- and (S)-citronellol, and the stereochemistry of the resulting this compound can influence its olfactory properties. Stereoselective synthesis aims to produce a specific enantiomer of the ester. This is often achieved through enzymatic resolution, where an enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the isomers. mdpi.comgoogle.com

For example, alcohol acetyltransferase from Pichia kluyveri has been used in a double coupling system for the transacetylation of (RS)-citronellol. researchgate.net This system preferentially acetylates the (S)-enantiomer, producing (S)-citronellyl acetate, while leaving behind (R)-citronellol with high enantiomeric excess. researchgate.net Lipase-mediated enantioselective transesterification can also be used to enrich the final product to a high enantiomeric purity by removing the minor enantiomer as its corresponding acetate. researchgate.net While methods for preparing individual stereoisomers exist, for economic reasons, this compound is often used as a mixture of its stereoisomers in commercial applications. google.com

Biological Activities and Elicited Responses of Citronellyl Acetate

Role of Citronellyl Acetate (B1210297) as a Semiochemical

Semiochemicals are chemical substances that carry information between organisms. Citronellyl acetate functions as such a messenger, influencing the behavior of various insect species.

Pheromonal Activity and Behavioral Modulation

This compound has been identified as a pheromone in certain insect species, playing a role in intraspecific communication. For instance, it is a known pheromone for the European hornet, Vespa crabro. ekb.egms-editions.cl In this context, it is involved in chemical signaling that can modulate social behaviors within the colony. The compound has also been found in the venom glands of pre-wintering gynes, foundresses, and queens of the yellow-legged hornet, Vespa velutina nigrithorax, suggesting its involvement in their chemical communication systems. scielo.br

Attractant and Repellent Properties in Olfactory Systems

This compound demonstrates dual functionality in olfactory systems, acting as both an attractant and a repellent to different insect species.

As an attractant, this compound has been shown to be effective in luring the Western Flower Thrips (Frankliniella occidentalis), a significant agricultural pest. ms-editions.cl The attraction is concentration-dependent, with specific concentrations eliciting a significant behavioral response. ms-editions.cl

Conversely, this compound also possesses repellent properties against a variety of insects. internationalscholarsjournals.comopenagrar.denih.gov It is recognized as a deterrent for mosquitoes and biting midges. japsonline.com Studies have also documented its repellent action against species of the genus Lucilia. researchgate.net This repellent activity is believed to be mediated through interference with the insects' olfactory receptors. researchgate.net

Interactive Data Table: Attractant Activity of this compound on Western Flower Thrips (Frankliniella occidentalis)

| Concentration | Percentage of Attracted Individuals | Statistical Significance (p-value) |

| 0.1% | 71% | < 0.001 |

| 0.01% | 68% | < 0.001 |

| Control | N/A | N/A |

Data sourced from a study on the behavioral response of WFT complex females to volatile organic compounds. ms-editions.cl

Antimicrobial Efficacy of this compound

This compound has demonstrated notable antimicrobial properties, with research indicating its effectiveness against both bacteria and fungi. internationalscholarsjournals.comnih.gov

Antibacterial Mechanisms and Spectrum of Activity

The primary antibacterial mechanism of this compound is thought to involve the disruption of the bacterial cell membrane. derpharmachemica.com As a lipophilic compound, it can interfere with the membrane's structure and function, leading to increased permeability and the leakage of cellular contents, ultimately causing cell lysis. derpharmachemica.com

Interactive Data Table: Antibacterial Activity of this compound

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Escherichia coli | 390 |

| Staphylococcus aureus | 450 |

Data represents the MIC of pure this compound. ekb.eg

Antifungal Properties and Cellular Targets

This compound also possesses antifungal capabilities. internationalscholarsjournals.com Similar to its antibacterial action, its antifungal effect is likely due to its ability to compromise the integrity of the fungal cell membrane.

Research has demonstrated its efficacy against the phytopathogenic fungus Aspergillus flavus. ekb.eg The compound has also been listed among other monoterpenes and their derivatives that exhibit antifungal activity against a range of fungi.

Interactive Data Table: Antifungal Activity of this compound

| Fungal Species | Half Maximal Effective Concentration (EC50) (mg/L) |

| Aspergillus flavus | Not significantly different from geranyl acetate (348 mg/L) |

The study indicated no significant difference between the EC50 of this compound and geranyl acetate against A. flavus. ekb.eg

Antioxidant Potential and Reactive Oxygen Species Scavenging by this compound

This compound contributes to the antioxidant properties of various essential oils. The antioxidant capacity of essential oils is often attributed to their complex mixture of compounds, including oxygenated monoterpenes like this compound, which can act as hydrogen donors.

Studies on essential oils rich in this compound have demonstrated free radical scavenging activity. For example, the essential oil of Eucalyptus citriodora, which contains a significant amount of this compound, showed notable antioxidant activity in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The mechanism behind this is believed to involve the deactivation of various free radicals, such as hydroxyl and peroxyl radicals, by donating a hydrogen atom, which in turn interrupts radical chain reactions. While often part of a synergistic effect within an essential oil, pure this compound itself has been shown to possess antioxidant activity. ekb.eg

Interactive Data Table: Antioxidant Activity of this compound

| Assay | IC50 Value (mg/L) |

| DMPD radical scavenging | 493 |

IC50 value for pure this compound as determined by the N,N-dimethyl-1,4-phenylenediamine (DMPD) assay. ekb.eg

Anti-inflammatory Effects and Immunomodulatory Activities of this compound

This compound is a constituent of various plant essential oils that have been investigated for their therapeutic properties, including anti-inflammatory and immunomodulatory effects. While research often focuses on the complex mixture of compounds within an essential oil rather than on isolated constituents, the presence of this compound in oils exhibiting these biological activities is noteworthy.

Essential oils containing this compound have demonstrated anti-inflammatory action in several studies. For instance, the essential oil of Kelussia odoratissima fruits, which contains this compound, was found to possess significant activity against acute inflammation. ms-editions.cl In a study on rats, the oil significantly prevented carrageenan-triggered paw edema, an effect comparable to the anti-inflammatory drug diclofenac (B195802) sodium. ms-editions.cl This suggests that the components of the oil, including this compound, contribute to its anti-inflammatory potential. Similarly, citronella oil, which also contains this compound, has been noted for its potential anti-inflammatory effects. crimsonpublishers.comgoogle.com

The immunomodulatory potential of essential oils containing this compound has also been reported. Frankincense oil, with this compound as one of its components, exhibited strong immunostimulant activity in a lymphocyte proliferation assay, showing a 90% lymphocyte transformation. researchgate.net Furthermore, a traditional Sri Lankan concoction containing the seed oil of Coriandrum sativum, which lists this compound as a component, was shown to have both anti-inflammatory and immunostimulatory activities. nih.gov The concoction demonstrated an ability to inhibit inflammatory mediators and enhance antigen-specific antibody responses. nih.gov General studies on essential oils suggest their immunomodulatory effects may be linked to their ability to alter the secretion of cytokines. mdpi.com

Table 1: Studies on Essential Oils Containing this compound with Anti-inflammatory and Immunomodulatory Activity

| Essential Oil Source | Key Findings | Reference |

|---|---|---|

| Kelussia odoratissima (Fruits) | Showed significant dose-dependent reduction of carrageenan-induced paw edema in rats, indicating potent anti-inflammatory effects. | ms-editions.cl |

| Frankincense Oil | Exhibited strong immunostimulant activity, evidenced by a 90% lymphocyte transformation in a proliferation assay. | researchgate.net |

| Coriandrum sativum (Seed) | A concoction containing the oil showed both anti-inflammatory (inhibition of nitric oxide and superoxide (B77818) anion) and immunostimulatory (enhancement of antibody production) activities. | nih.gov |

| Citronella Oil | Active components possess anti-inflammatory and analgesic effects; research has shown inhibition of inflammatory pathways. | crimsonpublishers.com |

Phytotoxic and Plant Growth Regulatory Effects of this compound

This compound, as a component of various essential oils, has been evaluated for its effects on plant systems, revealing both phytotoxic and potential growth-regulating properties. Phytotoxicity refers to the detrimental effect of a substance on plant growth, a characteristic that is being explored for the development of natural herbicides. mdpi.com

Research into the phytotoxic activity of essential oils has identified this compound as a constituent in oils that inhibit seed germination and seedling growth in various plant species. mdpi.com For example, the essential oil of Eucalyptus citriodora, containing 1.3% this compound, was tested for its phytotoxic effects. nih.gov Similarly, an essential oil from a Saudi ecospecies of Pulicaria undulata containing this compound was also assessed for its phytotoxic activity against weeds. nih.gov Monoterpenes, the class of compounds to which this compound belongs, are known to cause anatomical and physiological changes in plant seedlings, potentially by inhibiting DNA synthesis or disrupting cellular membranes. mdpi.com The presence of oxygenated monoterpenes, such as acetate esters, is often linked to potent phytotoxic activity. mdpi.com

Table 2: Studies on the Phytotoxic Effects of Essential Oils Containing this compound

| Essential Oil/Compound | Target Plant(s) | Observed Effects | Reference |

|---|---|---|---|

| Eucalyptus citriodora Oil | Weeds (P. oleracea, L. multiflorum, E. crus-galli), Crops (Tomato, Cucumber), Invasive (N. glauca) | The essential oil, containing this compound, was evaluated for phytotoxic activity against a range of plants. | nih.gov |

| Mediterranean Essential Oils | Lactuca sativa (Lettuce) | Oxygenated monoterpenes, a class including this compound, were linked to potent phytotoxic activity, affecting seed germination and seedling growth. | mdpi.com |

| Pulicaria undulata Oil | Weeds (Dactyloctenium aegyptium, Bidens pilosa) | The essential oil from a Saudi ecospecies containing this compound was tested for phytotoxic activity against these weed species. | nih.gov |

Advanced Applications of Citronellyl Acetate Beyond Basic Characterization

Utilization in Flavor and Fragrance Composition Beyond Sensory Description

The versatility of citronellyl acetate (B1210297) is also evident in its use in a wide array of fragrance compositions, including those with notes of geranium, muguet, apple, lemon, almond, and banana. foreverest.net Its remarkable intensive fresh-fruity taste makes it a valuable component in fruity-floral compositions such as apple, apricot, peach, strawberry, cherry, and litchi. basf.com

Table 1: Sensory Impact of Citronellyl Acetate in Fragrance Models

| Parameter | Observation | Reference |

| Olfactory Threshold | Addition of this compound can lower the olfactory threshold of a fragrance mixture. | nih.gov |

| Aroma Contribution | Adds to the overall aroma perception in complex floral mixtures. | nih.gov |

| Flavor Profile | Imparts a fresh-fruity taste in various food applications. | basf.com |

Application in Sustainable Agriculture as a Biopesticide Component (Focus on Mechanism)

This compound has demonstrated significant potential as a component of biopesticides, offering an eco-friendly alternative to synthetic pesticides. foreverest.netacademicjournals.orgnih.gov Its efficacy stems from its insecticidal, repellent, and growth-inhibiting properties against a variety of agricultural pests. foreverest.netmedchemexpress.comregulations.gov

The mechanism of action of this compound as a biopesticide is multifaceted. It can act as a repellent, deterring insects from approaching treated plants. regulations.govgjesm.net Studies have shown that some components of citronella, including this compound, are repellent to whiteflies. regulations.gov Furthermore, it exhibits toxic effects on various insects. For instance, citronella oil, which contains this compound, has been shown to be toxic to fruit flies. researchgate.net The toxic action is believed to involve disruption of the insect's nervous system and interference with metabolic processes. medchemexpress.com

Research has also highlighted the fumigant action of essential oils and their components, including monoterpenoids like this compound. academicjournals.org This vapor-phase toxicity is particularly effective against stored-product insects. academicjournals.org The lipophilic nature of this compound allows it to penetrate the insect cuticle and disrupt cell membranes, leading to mortality.

Table 2: Biopesticidal Activity of this compound and Related Compounds

| Pest Species | Effect | Reference |

| Whiteflies | Repellent | regulations.gov |

| Fruit Flies | Toxic | researchgate.net |

| Aphis gossypii (Chili plants) | Repellent and Toxic | gjesm.net |

| Stored-product insects | Fumigant | academicjournals.org |

| Mosquitoes | Repellent | foreverest.net |

Incorporation into Advanced Materials and Delivery Systems

The unique chemical properties of this compound have led to its incorporation into advanced materials and sophisticated delivery systems, enhancing their functionality and application range. mdpi.comresearchgate.net

One significant area of application is in the development of encapsulated formulations for controlled release. researchgate.netmdpi.commdpi.com Encapsulation protects the volatile and degradable this compound from environmental factors, thereby improving its stability and prolonging its release. mdpi.com For instance, ultrasound-assisted encapsulation of citronella oil (which contains this compound) in alginate/carrageenan beads has been shown to enhance encapsulation efficiency to as high as 95-97%. researchgate.netmdpi.com The release of the bioactive compounds from these beads is primarily diffusion-controlled. researchgate.netmdpi.com

Furthermore, this compound and its parent alcohol, citronellol (B86348), have been utilized in the synthesis of novel polymers. mdpi.com For example, polyphosphazenes containing citronellol side groups have been synthesized for potential use in biomedical applications like ligament and tendon tissue engineering. mdpi.com Additionally, poly(citronellyl methacrylate) has been noted for its high thermal stability. mdpi.com These advancements highlight the potential of this compound as a building block for creating sustainable and functional polymers. The synthesis of copolyesters derived from levoglucosenone (B1675106) with renewable citronellol side chains further underscores the move towards creating more sustainable polymeric materials. mdpi.com

Contributions to Pharmaceutical and Cosmeceutical Formulations

This compound is increasingly being recognized for its beneficial properties in pharmaceutical and cosmeceutical applications, moving beyond its traditional role as a simple fragrance ingredient. chemicalbull.combibliotekanauki.plscielo.br

In pharmaceuticals, this compound has been investigated for its potential antinociceptive (pain-relieving) and pro-apoptotic (cell-death-inducing) activities. medchemexpress.com Research has indicated that it exhibits pro-apoptotic activity in human hepatoma cells, suggesting a potential role in cancer research. medchemexpress.com It also demonstrates fungicidal, larvicidal, and bactericidal effects, broadening its therapeutic potential. medchemexpress.com

Analytical Techniques for Characterizing Citronellyl Acetate in Complex Matrices

Chromatographic Separation Methods for Citronellyl Acetate (B1210297) Analysis

Chromatographic techniques are fundamental for separating citronellyl acetate from other components in a mixture, allowing for its accurate identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like this compound. mdpi.commdpi.com In this method, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. innovareacademics.inresearchgate.net The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. scione.com

GC-MS is instrumental in both the qualitative and quantitative analysis of this compound in complex matrices such as essential oils. scione.comresearchgate.netresearchgate.net For instance, it has been used to identify this compound as a minor constituent in the essential oil of Eucalyptus citriodora. scione.comresearchgate.net The technique's high sensitivity and selectivity allow for the detection of even trace amounts of the compound. mdpi.com Quantification is typically achieved by comparing the peak area of this compound in the chromatogram to that of a known standard. researchgate.net The use of mass spectral libraries, such as the NIST/EPA/NIH library, aids in the confident identification of the compound. researchgate.net

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Elite-1 (100% dimethylpolysiloxane) or equivalent innovareacademics.in |

| Oven Temperature Program | Isothermal at 100°C for 1 min, then ramp to 220°C at 10°C/min, then to 260°C at 5°C/min, hold for 9 min innovareacademics.in |

| Carrier Gas | Helium at a flow rate of 1 ml/minute innovareacademics.in |

| Ionization Mode | Electron Impact (EI) at 70 eV innovareacademics.inscielo.br |

| Mass Scan Range | 40 to 500 m/z scielo.br |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography (HPLC) is a valuable technique for the purity assessment of this compound. nih.govajol.info Unlike GC, HPLC separates compounds in a liquid phase, making it suitable for less volatile or thermally sensitive compounds. For purity analysis, a sample of this compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated on a column, typically a C18 column, based on their affinity for the stationary and mobile phases. nih.gov A detector, often a UV-Vis or diode array detector (DAD), measures the absorbance of the eluting compounds, producing a chromatogram. nih.gov The purity of this compound is determined by the relative area of its peak compared to the total area of all peaks in the chromatogram. ajol.info HPLC methods can be validated according to ICH guidelines to ensure accuracy, precision, and linearity. nih.govajol.info

Spectroscopic Characterization Techniques for this compound Structure Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of this compound, confirming its identity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of this compound. scielo.bracs.org Both ¹H NMR and ¹³C NMR are employed to provide a complete picture of the molecule's carbon-hydrogen framework. scielo.br

In ¹H NMR spectra of this compound, characteristic signals corresponding to the methyl, methylene, and methine protons of the citronellyl portion, as well as the methyl protons of the acetate group, can be observed. scielo.br Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in the molecule, with the carbonyl carbon of the ester group appearing at a characteristic downfield shift. scielo.br Two-dimensional NMR techniques, such as COSY and HMBC, can be used to establish correlations between protons and carbons, further confirming the structure. scielo.br

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are used to identify the functional groups present in this compound. dergipark.org.trresearchgate.net IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. researchgate.net The IR spectrum of this compound will show characteristic absorption bands for the C=O stretch of the ester group, as well as C-O and C-H stretching and bending vibrations.

Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light. researchgate.net It provides information about the vibrational modes of the molecule and is particularly useful for identifying non-polar bonds. researchgate.net The Raman spectrum of this compound would show characteristic peaks for the C=C double bond in the citronellyl moiety. nih.gov Both techniques can be used for the qualitative analysis of this compound and to distinguish it from other related compounds. dergipark.org.trresearchgate.net

Advanced Hyphenated Techniques in this compound Research

The analysis of this compound in highly complex mixtures often benefits from the enhanced separation power of advanced hyphenated techniques. Multidimensional gas chromatography (MDGC) and comprehensive two-dimensional gas chromatography (GCxGC) offer superior resolution compared to conventional GC-MS. nih.govresearchgate.net These techniques use two columns with different stationary phases to achieve a more detailed separation of the sample components. nih.gov

Another powerful hyphenated technique is the online coupling of HPLC with high-resolution gas chromatography (HRGC) and mass spectrometry (HPLC-HRGC-MS). oup.comperfumerflavorist.comtomsic.co.jp This method allows for a preliminary fractionation of the sample by HPLC, followed by a high-resolution separation and identification by GC-MS. oup.comperfumerflavorist.com This approach is particularly advantageous for the analysis of complex essential oils where this compound may be present with numerous other compounds of varying polarities. oup.comperfumerflavorist.comtomsic.co.jp These advanced techniques provide researchers with the ability to achieve a more comprehensive characterization of this compound and its surrounding chemical matrix. nih.govmdpi.com

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Citronellol (B86348) |

| Geraniol (B1671447) |

| Neral |

| Geranial |

| Linalool |

| Citronellal (B1669106) |

| Isopulegol |

| Citronellic acid |

| Paracetamol |

| Aspirin |

| Diphenhydramine |

| p-aminophenol |

| p-nitrophenol |

| Salicylic acid |

| Geranyl acetate |

| Nerol |

| Oxalic acid |

| Quinic acid |

| Malic acid |

| Mangiferin acid |

| Lactic acid |

| Citric acid |

| Isoamyl acetate |

| 3-methyl-1-butanol |

| 1-hexanol |

Sample Preparation and Extraction Methodologies for this compound Analysis

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a simple, fast, and solventless sample preparation technique widely used for the analysis of volatile and semi-volatile compounds, including this compound. mdpi.com The method involves exposing a fused-silica fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes, like this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is retracted and transferred to the injection port of a gas chromatograph (GC) for thermal desorption and analysis. mdpi.comagriculturejournals.cz

The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. Different fiber coatings are available, and their selection depends on the polarity and volatility of the target analytes. mdpi.com For instance, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber has been found to be effective for the extraction of a broad range of volatile compounds, including esters like this compound, from various plant species. mdpi.com Studies have identified this compound as a volatile component in various plants using HS-SPME, such as in Phalaenopsis veitchiana (12.6%), Eucalyptus citriodora (1.0-3.8%), and Melissa officinalis. mdpi.comnih.govthieme-connect.comcore.ac.uk

Table 1: Application of HS-SPME for this compound Detection in Various Matrices

| Matrix | Fiber Coating | Extraction Conditions | This compound Detected (%) | Reference |

| Eucalyptus citriodora Leaves | Methyl polysiloxane | 37°C for 10 min | 1.0 - 3.8% | nih.gov, thieme-connect.com |

| Melissa officinalis (Lemon Balm) Leaves | Carboxen-PDMS (100 µm) | 60°C for 20 min | Not a major component in HS-SPME, but 3.7% in hydrodistilled oil | core.ac.uk |

| Rose Flower ('Pariser Charme') | Not specified | Not specified | Present | researchgate.net |

| Magnolia acuminata Leaves | Dynamic Headspace (adsorbent not specified) | Not specified | 0.1% | acgpubs.org |

| Fermentation media (biotransformation of geraniol) | Not specified | Not specified | Present | fmach.it |

Solvent Extraction

Solvent extraction is a conventional and widely practiced method for isolating essential oils and other phytochemicals from plant materials. google.comasianpubs.org The process involves using a volatile organic solvent to dissolve the aromatic compounds from the raw material. The choice of solvent is crucial; it should have a high affinity for this compound while minimizing the co-extraction of undesirable matrix components. Common solvents used for this purpose include n-hexane, ethyl acetate, and petroleum ether. scielo.brscielo.brcabidigitallibrary.orgprotocols.io

The general procedure involves macerating or soaking the plant material in the chosen solvent for a specific period. spectro-lab.pl The resulting solution, rich in dissolved compounds including this compound, is then separated from the solid plant residue. Subsequently, the solvent is evaporated, often under reduced pressure, to yield a concentrated extract or essential oil. google.com For example, in the analysis of reaction mixtures for the synthesis of this compound, samples are often extracted with n-hexane, and the resulting organic phase is directly analyzed by gas chromatography. scielo.brscielo.br Similarly, the absolute oil from Rosa gruss-an-teplitz, containing this compound, is obtained by solvent extraction. asianpubs.org

Table 2: Research Findings Using Solvent Extraction for this compound

| Application | Solvent | Extraction Details | Key Finding | Reference |

| Synthesis of this compound | n-Hexane | Extraction of the reaction mixture for GC analysis. | Method used to quantify the yield of this compound. | scielo.br, scielo.br |

| Extraction from Rosa gruss-an-teplitz | Not specified | Solvent extraction to obtain concrete and absolute oil. | This compound was identified as a constituent (0.4%) of the absolute oil. | asianpubs.org |

| Enzymatic Synthesis | n-Hexane | Used as the reaction medium and for extraction. | Hexane (B92381) was selected as the best solvent for the lipase-catalyzed synthesis of this compound. | bibliotekanauki.pl, researchgate.net |

| Extraction from Lemongrass | Ethyl Acetate | Used in a micro-cell headspace extraction device. | This compound was identified as a main volatile flavor compound. | cabidigitallibrary.org |

Distillation Techniques

Hydrodistillation and steam distillation are traditional methods for extracting essential oils from aromatic plants. core.ac.ukbibliotekanauki.pl

Hydrodistillation: In this method, the plant material is submerged in water, which is then boiled. The steam, carrying the volatile essential oil components, passes into a condenser. Upon cooling, the steam and oil vapors condense into a liquid, and the oil, being immiscible with water, is separated.

Steam Distillation: This technique is similar, but the steam is generated in a separate vessel and then passed through the plant material. This prevents direct boiling of the plant material, which can sometimes lead to the degradation of thermally sensitive compounds.

These methods are effective for extracting compounds like this compound from matrices like citronella grass (Cymbopogon winterianus) and lemon balm (Melissa officinalis). core.ac.ukbibliotekanauki.pl A comparative study on Melissa officinalis found that while HS-SPME provided a profile of the most volatile compounds, hydrodistillation yielded an essential oil where this compound was identified as a notable component (3.7%). core.ac.uk This highlights that the choice of extraction method can significantly alter the quantitative and even qualitative profile of the analyzed compounds.

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is a more modern extraction technique that utilizes microwave energy to heat the solvent and sample, thereby accelerating the extraction process. spectro-lab.pl The moisture within the plant matrix heats up, evaporates, and causes the rupture of plant cells, facilitating the release of target compounds into the solvent. Key parameters influencing MAE efficiency include the properties of the solvent, the particle size and moisture content of the sample, and the extraction time and temperature. spectro-lab.pl Grinding the sample to create finer particles is recommended as it allows for deeper penetration of the microwaves and increases the surface area for extraction. spectro-lab.pl While not specific to this compound in the reviewed literature, MAE is a powerful technique for extracting essential oils and is applicable for isolating this compound from botanical sources.

Environmental Impact and Biotransformation of Citronellyl Acetate

Biodegradation Pathways of Citronellyl Acetate (B1210297) in Terrestrial and Aquatic Environments

Citronellyl acetate is considered to be readily biodegradable, which significantly reduces its persistence in both soil and water. europa.eu In aquatic systems, the substance is expected to evaporate rapidly from the water surface. basf.com Its low water solubility and potential for adsorption to soil particles suggest that its mobility in soil may be limited. basf.comthermofisher.com The degradation process in soil is expected to be rapid, preventing significant leaching into groundwater. epa.gov

The primary mechanism of breakdown in both terrestrial and aquatic environments is microbial action. In aquatic environments, hydrolysis may also play a role, breaking the ester bond to form citronellol (B86348) and acetic acid, which are then further biodegraded.

Microbial Metabolism of this compound

Various microorganisms are capable of metabolizing this compound. The initial step in its metabolism is typically the hydrolysis of the ester bond by microbial esterases, yielding citronellol and acetic acid.

Bacterial Metabolism: Pseudomonas mendocina has been shown to degrade this compound. researchgate.net The degradation pathway involves the initial hydrolysis to citronellol, which is then oxidized to citronellal (B1669106) and subsequently to citronellic acid. researchgate.net These intermediates are then further metabolized through the leucine (B10760876) catabolic pathway. researchgate.net

Fungal Metabolism: Several fungal species can biotransform this compound and its parent alcohol, citronellol.

Aspergillus niger can transform the acetates of citronellol. longdom.orgagriculturejournals.cz It has also been reported to convert geraniol (B1671447), a related monoterpene, into citronellol and this compound. researchgate.netnih.gov

Hansenula saturnus, a yeast, can produce this compound through the microbial esterification of citronellol with acetyl-CoA derived from glucose metabolism. asm.orgnih.govnih.govcapes.gov.br

Rhizopus oryzae has been observed to produce citronellyl phenyl acetate as a minor product from the biotransformation of (-)-citronellol. longdom.org

Saccharomyces cerevisiae and Saccharomyces pastorianus can convert geraniol into various compounds, including this compound. researchgate.netnih.gov

The biotransformation of this compound and related compounds by microorganisms can lead to a variety of other fragrance compounds. For instance, studies have shown the conversion of geraniol by Saccharomyces yeasts into citronellol, geranyl acetate, and this compound. researchgate.net

Photodegradation and Atmospheric Fate of this compound

Once it volatilizes into the atmosphere, this compound is subject to rapid degradation through photochemical processes. europa.eu The primary atmospheric degradation mechanism is its reaction with hydroxyl radicals. The estimated boiling point of this compound is 237.59 °C, and it has a vapor pressure of 0.0526 mm Hg at 25°C, indicating a moderate tendency to enter the atmosphere. thegoodscentscompany.com Due to its rapid photochemical degradation, its atmospheric lifetime is expected to be short, minimizing its long-range transport and deposition. europa.eu The substance is not expected to contribute to ozone depletion. fishersci.de

Bioaccumulation Potential and Environmental Persistence Considerations for this compound

This compound is not expected to be persistent or bioaccumulative in the environment. ewg.org Its ready biodegradability is a key factor in its low persistence. europa.eu

The bioaccumulation potential of a substance is often estimated using its partition coefficient n-octanol/water (log Kow). The log Kow for this compound has been reported as 4.9, which might suggest some potential for bioaccumulation. basf.comaxxence.de However, a calculated Bioconcentration Factor (BCF) of 648.2 is below the threshold of 2000 that would classify it as a bioaccumulative substance. europa.eu Furthermore, its rapid metabolism in organisms and quick elimination from the environment significantly reduce the likelihood of significant bioaccumulation. europa.eu Therefore, accumulation in organisms is not anticipated. europa.eu

Interactive Data Table: Physicochemical Properties Related to Persistence and Bioaccumulation

| Property | Value | Source |

| Log Kow (n-octanol/water) | 4.9 (at 25°C) | basf.comaxxence.de |

| Calculated BCF | 648.2 | europa.eu |

| Water Solubility | 5.686 mg/L (at 25°C, estimated) | thegoodscentscompany.com |

| Vapor Pressure | 0.0526 mm Hg (at 25°C, estimated) | thegoodscentscompany.com |

| Henry's Law Constant | 2.33E-003 atm-m3/mole (Bond Method) | thegoodscentscompany.com |

Ecotoxicological Implications of this compound on Non-Target Organisms

This compound is classified as toxic to aquatic life, with long-lasting effects. basf.combasf.com

Toxicity to Aquatic Invertebrates: The EC50 (48 hours) for Daphnia magna is 3.48 mg/L. basf.combasf.com A No Observed Effect Concentration (NOEC) of 1.5 mg/L over 2 days has also been reported for Daphnia magna. axxence.de

Toxicity to Fish: The LC50 (96 hours) for the zebrafish (Brachydanio rerio) is 6.1 mg/L. axxence.debasf.com A NOEC of 2.3 mg/L over 4 days has been reported for the same species. axxence.de

Toxicity to Algae: The EC50 (72 hours) for the algae Desmodesmus subspicatus is greater than 7.2 mg/L (growth rate). basf.com A NOEC of 2.2 mg/L over 3 days has also been reported for this species. axxence.de

While acutely toxic to aquatic organisms, the risk is mitigated by its rapid degradation in the environment. basf.com The inhibition of activated sludge degradation activity is not expected at low concentrations. basf.com

Interactive Data Table: Ecotoxicity of this compound

| Organism | Test Duration | Endpoint | Value (mg/L) | Source |

| Daphnia magna (Aquatic Invertebrate) | 48 hours | EC50 | 3.48 | basf.combasf.com |

| Daphnia magna (Aquatic Invertebrate) | 2 days | NOEC | 1.5 | axxence.de |

| Brachydanio rerio (Zebrafish) | 96 hours | LC50 | 6.1 | axxence.debasf.com |

| Brachydanio rerio (Zebrafish) | 4 days | NOEC | 2.3 | axxence.de |

| Desmodesmus subspicatus (Algae) | 72 hours | EC50 | > 7.2 | basf.com |

| Desmodesmus subspicatus (Algae) | 3 days | NOEC | 2.2 | axxence.de |

Structure Activity Relationship Sar Studies of Citronellyl Acetate Analogs

Systematic Modification of the Acetyl Moiety and its Impact on Biological Activity

Systematic alterations to the acetyl group of citronellyl acetate (B1210297) have been shown to significantly affect its biological profile. The ester functionality is a key determinant of the compound's physicochemical properties, such as lipophilicity, which in turn influences its interaction with biological targets.

Research into citronellyl esters with varying acyl chain lengths has demonstrated a correlation between the size of the ester group and biological activity. For instance, in the context of Pim-1 kinase inhibition, a target in leukemia research, citronellyl esters with longer acyl chains, such as caproate and caprylate, exhibited more stable binding and better affinity compared to citronellyl acetate. kemdikbud.go.id This suggests that increasing the lipophilicity of the molecule can enhance its interaction with the hydrophobic pockets of certain enzymes.

The nature of the ester itself can be modified to introduce different functionalities. For example, replacing the simple acetate with a more complex moiety like an oxalate (B1200264) group, as in citronellyl ethyl oxalate, increases molecular rigidity. This rigidity can lead to more stable molecular conformations, which may affect binding to specific receptors.

The table below summarizes the rerank scores from a molecular docking study of citronellyl and geranyl esters with Pim-1 kinase, illustrating the impact of modifying the ester moiety. kemdikbud.go.id A lower rerank score indicates a more stable binding affinity.

Table 1: Molecular Docking Rerank Scores of Citronellyl/Geranyl Esters with Pim-1 Kinase

| Compound | Rerank Score (KJ/mol) |

|---|---|

| Citronellyl Caproate (CC) | -183.56 to -189.82 |

| Citronellyl Caprylate (CK) | -183.56 to -189.82 |

| Geranyl Caproate (GC) | -183.56 to -189.82 |

| Geranyl Caprylate (GK) | -183.56 to -189.82 |

| Citronellol (B86348) | -130.133 |

| Geraniol (B1671447) | -132.492 |

These findings underscore that modifications to the acetyl group are a valid strategy for modulating the biological activity of this compound, with lipophilicity and molecular rigidity being key influential factors.

Stereochemical Influences on the Biological Efficacy of this compound

Stereochemistry plays a crucial role in the biological activity of many chiral molecules, and this compound is no exception. The presence of a stereogenic center at the C-3 position means that this compound can exist as two enantiomers: (3S)-citronellyl acetate and (3R)-citronellyl acetate.

Research has shown that these enantiomers can exhibit different biological activities. For example, (3S)-citronellyl acetate has been reported to have 2–3 times stronger antifungal activity against Botrytis cinerea than its (3R)-isomer. This highlights the importance of stereochemical configuration in the interaction with biological targets, where a specific three-dimensional arrangement is often required for optimal binding and efficacy. The (3S)-configuration is noted as the more prevalent and biologically active form for citronellyl derivatives in some contexts.

The differential activity of stereoisomers can be attributed to their distinct interactions with chiral biological macromolecules such as enzymes and receptors. Even subtle differences in the spatial arrangement of atoms can lead to significant variations in binding affinity and subsequent biological response.

Computational Chemistry Approaches to Predicting this compound SAR

Computational chemistry has become an indispensable tool for predicting the structure-activity relationships of molecules like this compound, offering insights that can guide experimental studies. Various computational models are employed to forecast biological and toxicological effects.

One common approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. These models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. For this compound and other acyclic monoterpenes, computational tools like ADMETlab and Pred-Skin have been used to predict pharmacokinetic profiles and potential toxicity, such as skin sensitization. researchgate.netnih.gov

Probability maps can be generated to visualize the contribution of different structural fragments to a particular biological effect. researchgate.net For instance, in predicting skin sensitization, these maps can highlight which parts of the this compound molecule contribute to or detract from this potential. researchgate.net

Computational tools like the Prediction of Activity Spectra for Substances (PASS) can forecast a wide range of biological activities based on the structure of a compound. researchgate.net For this compound, such predictions can suggest potential therapeutic applications or toxicological liabilities that warrant further experimental investigation. researchgate.net These predictions are based on the probability of a compound being active (Pa) versus inactive (Pi) for a specific biological function. researchgate.net

While powerful, these computational models have limitations, particularly in accurately capturing the nuances of stereochemistry and complex metabolic pathways. mdpi.com Therefore, their predictions should be viewed as hypotheses that require experimental validation.

Ligand-Receptor Interactions and Molecular Docking Studies for this compound

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into ligand-receptor interactions at the molecular level. This method has been applied to this compound and its analogs to understand their mechanism of action.

Docking studies have been used to investigate the binding of this compound to various protein targets. For example, in a study on the inhibition of the main protease of SARS-CoV-2, this compound was identified as a compound with a potentially better binding affinity than the native ligand, as indicated by a more negative rerank score. innovareacademics.in Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the receptor.

In another study, this compound was identified as having the best docking energy for inhibiting endoglucanase in Ralstonia solanacearum, a plant pathogen. nih.gov Molecular dynamics simulations further indicated the high stability of the this compound-endoglucanase complex. nih.gov

The table below shows the results of a molecular docking study of compounds from Cymbopogon nardus, including this compound, with the SARS-CoV-2 main protease (PDB ID: 5R81). innovareacademics.in

Table 2: Molecular Docking Results of Cymbopogon nardus Compounds with SARS-CoV-2 Main Protease

| Compound | Rerank Score |

|---|---|

| Geranyl acetate | -79.3523 |

| Elemol | -76.6235 |

| Citronellal (B1669106) | -72.6843 |

| This compound | -71.4394 |

| Native Ligand | -70.9255 |

These molecular docking studies, often complemented by experimental results, are crucial for elucidating the binding modes of this compound and its analogs, thereby providing a rational basis for the design of new, more potent bioactive compounds. researchgate.net

Challenges and Future Directions in Citronellyl Acetate Research

Overcoming Synthetic Hurdles for Sustainable Citronellyl Acetate (B1210297) Production

The traditional industrial production of citronellyl acetate has relied on chemical synthesis, which often involves harsh reaction conditions and the use of inorganic acid catalysts that can generate significant chemical waste, posing environmental concerns. scielo.br Consequently, a major challenge lies in developing more sustainable and environmentally friendly production methods.

A significant area of research focuses on biocatalysis, utilizing enzymes like lipases to catalyze the synthesis of this compound. scielo.brbioline.org.brd-nb.info This approach offers several advantages, including milder reaction conditions, high catalytic efficiency, and strong specificity, which is characteristic of green and environmentally friendly processes. scielo.br However, the synthesis of this compound using these methods can sometimes result in low yields. bioline.org.br Researchers are actively exploring various strategies to overcome this limitation.

Key strategies to enhance biocatalytic production include:

Enzyme Selection and Immobilization: Screening for and identifying robust lipases from various microbial sources, such as Pseudomonas fluorescens and Chrysosporium pannorum, has shown promising results. scielo.brd-nb.info Immobilizing these enzymes on materials like rice straw or within ionic liquids can improve their stability and reusability, making the process more cost-effective. scielo.brresearchgate.net

Reaction Medium Optimization: The choice of solvent significantly impacts reaction efficiency. While traditional organic solvents like hexane (B92381) have been used, research into "green solvents" like ionic liquids is gaining traction. scielo.brbibliotekanauki.pl Ionic liquids are non-flammable, have high thermal stability, and can enhance enzyme activity and stability. scielo.br Solvent-free systems are also being investigated to further improve the green credentials of the synthesis process. tandfonline.com

Process Intensification: The use of microwave irradiation in conjunction with biocatalysis has been shown to increase lipase (B570770) activity and reduce reaction times. acs.org This is attributed to the enhanced collision of molecules and a synergistic effect between the reaction media and microwaves. acs.org

The following table summarizes different enzymatic approaches for this compound synthesis:

Interactive Data Table: Enzymatic Synthesis of this compound| Enzyme Source | Reaction Type | Acyl Donor | Solvent | Max. Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|---|---|---|

| Rhizopus sp. lipase | Transesterification | Ethyl acetate | n-hexane/solvent-free | 58 | 48 | bioline.org.br |

| Chrysosporium pannorum A-1 biomass-bound lipase | Direct esterification | Acetic acid | n-hexane | 98 | 24 | d-nb.info |

| Pseudomonas fluorescens lipase | Transesterification | Vinyl acetate | Ionic liquid ([BMIM][NTF2]) | 99.46 | 6 | scielo.br |

| Black cumin seedling lipase | Transesterification | Geranyl acetate | n-hexane | 76.32 | 72 | bibliotekanauki.pl |

| Fermase (immobilized lipase) | Transesterification | Vinyl acetate | Solvent-free | 99.8 | 2 | tandfonline.com |

| Novozym 435 (Candida antarctica lipase B) | Transesterification | Vinyl acetate | - | - | - | acs.org |

Elucidating Novel Biological Activities and Mechanisms of Action of this compound

Beyond its well-known fragrance and flavor properties, this compound has demonstrated a range of biological activities, opening up new avenues for its application in the pharmaceutical and agricultural sectors. medchemexpress.com

Current research has highlighted the following biological effects:

Antinociceptive Properties: Studies have revealed that this compound possesses pain-relieving properties in acute pain models. nih.gov Its mechanism of action involves the modulation of various channels and receptors, including protein kinase C (PKC), protein kinase A (PKA), transient receptor potential (TRP) channels (TRPV1, TRPM8), and acid-sensing ion channels (ASICs). nih.gov

Antimicrobial and Larvicidal Effects: this compound has shown fungicidal, bactericidal, and larvicidal activities. medchemexpress.com Research has indicated its effectiveness against multi-drug resistant bacterial strains, suggesting its potential as an alternative or supplementary antibiotic treatment. iomcworld.com

Pro-apoptotic Activity: this compound has been observed to exhibit pro-apoptotic activity in human hepatoma cells, indicating a potential for anticancer research. medchemexpress.com

Future research in this area will likely focus on:

Detailed Mechanistic Studies: A deeper understanding of the molecular pathways through which this compound exerts its biological effects is crucial for its development as a therapeutic agent.

Broadening the Scope of Biological Screening: Investigating its efficacy against a wider range of pathogens, cancer cell lines, and in different models of pain and inflammation will be important.

Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.

Development of Advanced Delivery Systems for this compound Applications

To enhance the efficacy and stability of this compound in various applications, particularly in the pharmaceutical and cosmetic industries, the development of advanced delivery systems is a key area of future research.

Challenges in the delivery of this compound include its volatility and potential for degradation. Encapsulation techniques can address these issues by protecting the compound from environmental factors and controlling its release. researchandmarkets.com

Potential advanced delivery systems include:

Nanoencapsulation: Encapsulating this compound in nanocarriers such as liposomes, nanoparticles, or nanoemulsions can improve its solubility, stability, and bioavailability. This is particularly relevant for its potential therapeutic applications.

Microencapsulation: For applications in fragrances and insect repellents, microencapsulation can provide a slow and sustained release of this compound, prolonging its effect.

Inclusion Complexes: Complexation with molecules like cyclodextrins can enhance the stability and water solubility of this compound, broadening its application in aqueous-based formulations.

Research in this domain will aim to optimize these delivery systems for specific applications, focusing on factors like loading capacity, encapsulation efficiency, and release kinetics.

Addressing Environmental Concerns and Promoting Green Chemistry Practices in this compound Use

Key environmental aspects and green chemistry practices include:

Biodegradability: this compound is considered readily biodegradable, which is a positive attribute from an environmental perspective. firmenich.com

Aquatic Toxicity: Safety data sheets indicate that this compound is toxic to aquatic life with long-lasting effects. vigon.combasf.combasf.com This highlights the importance of proper disposal and preventing its release into waterways. vigon.combasf.com

Green Solvents in Formulations: The principles of green chemistry can be extended to the formulation of products containing this compound by favoring the use of environmentally benign solvents and excipients. researchgate.net

Future efforts will focus on a holistic approach to the environmental impact of this compound, from sustainable sourcing of raw materials like citronella oil to the development of eco-friendly product formulations and responsible waste management practices. researchandmarkets.comdatainsightsmarket.com

Interdisciplinary Approaches to Unlocking the Full Potential of this compound

Realizing the full potential of this compound will require collaborative efforts across various scientific disciplines. researchgate.netchemscene.com

Interdisciplinary research will be crucial in the following areas:

Chemo-enzymatic Synthesis: Combining chemical and enzymatic steps can lead to more efficient and sustainable synthetic routes.

Computational Modeling: In silico studies can aid in understanding the mechanisms of biological activity and in designing novel derivatives with improved properties. mdpi.com For instance, computational tools can predict the skin sensitization potential of this compound and its derivatives. mdpi.com

Pharmacology and Toxicology: Rigorous pharmacological and toxicological studies are essential to establish the safety and efficacy of this compound for any potential therapeutic use.

Materials Science: The development of advanced delivery systems will benefit from expertise in materials science to design and fabricate novel encapsulation and release technologies.

By fostering collaboration between chemists, biologists, pharmacologists, and material scientists, the scientific community can continue to unlock new applications and optimize the production and use of this versatile natural compound.

Q & A

Q. 1.1. What analytical methods are recommended for quantifying citronellyl acetate in plant-derived samples?

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for quantifying this compound in complex matrices like plant extracts. Key parameters include:

- Column selection : Polar stationary phases (e.g., DB-WAX) to resolve this compound from structurally similar esters .

- Internal standards : Use deuterated analogs or homologous esters (e.g., neryl acetate) to correct for matrix effects .

- Calibration : Linear ranges should span 0.1–100 µg/mL, with R² > 0.99 for robustness .

Q. 1.2. How can this compound be synthesized in a laboratory setting?

Lipase-catalyzed transesterification in ionic liquids (e.g., [BMIM][PF₆]) offers a green synthesis route:

- Substrates : Citronellol and vinyl acetate (molar ratio 1:3) .

- Enzyme optimization : Immobilized Candida antarctica lipase B achieves >90% conversion at 45°C .

- Kinetic modeling : The reaction follows a ping-pong bi-bi mechanism, with inhibition by this compound requiring adjustments to substrate feeding rates .

Advanced Research Questions

Q. 2.1. How do enantiomeric differences in this compound influence its bioactivity?

The (R)-(+)-enantiomer exhibits fruity/rosy notes and stronger antinociceptive activity, while the (S)-(-)-enantiomer has lemony/aldehydic characteristics and reduced efficacy . Methodological approaches include:

Q. 2.2. What experimental strategies resolve contradictions in this compound’s reported pharmacological effects?

Discrepancies in pro-apoptotic activity (e.g., hepatoma cells vs. normal cells) require:

Q. 2.3. How can enzymatic synthesis kinetics inform scalable production of this compound?

The ping-pong bi-bi kinetic model predicts maximal reaction rates (Vm) and substrate inhibition constants (KIQ):

- Parameter fitting : Non-linear regression of time-course data yields Km (citronellol) ≈ 12 mM and KIQ ≈ 45 mM .

- Scale-up considerations : Fed-batch systems mitigate inhibition by maintaining this compound below 30 mM .

Q. 2.4. What methodologies elucidate this compound’s role as a plant secondary metabolite?

- Biosynthetic pathway tracing : Isotopic labeling (¹³C-citronellol) tracks acetate incorporation in Citrus hystrix .

- Gene silencing : CRISPR/Cas9 knockout of terpene synthase genes in Pelargonium graveolens quantifies this compound flux .

Methodological Challenges and Solutions

3.1. Addressing low solubility in pharmacological assays:

- Solubilization : Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to maintain bioactivity without cytotoxicity .

- Emulsion testing : For repellency studies, formulate with Tween-80 (0.5%) in aqueous systems .

3.2. Validating purity for structural studies:

- GC-FID/MS criteria : Purity ≥95% with no co-eluting peaks in polar/non-polar columns .

- NMR quantification : Integrate acetate methyl protons (δ 2.05 ppm) against internal standards (e.g., TMSP) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.